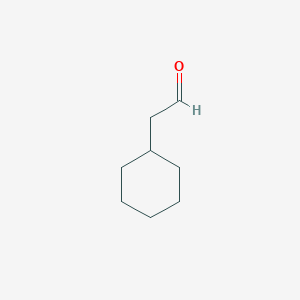

2-Cyclohexylacetaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Cyclohexanol and Ethanol

Specific Scientific Field: This application falls under the field of Catalysis Science & Technology.

Summary of the Application: Cyclohexanol, a value-added chemical, has attracted much attention due to its huge application market. The hydrogenation of cyclohexyl acetate, derived from the esterification of acetic acid and cyclohexene, provides a novel route to yield cyclohexanol and ethanol .

Methods of Application or Experimental Procedures: A series of Zn-promoted Cu/Al2O3 catalysts were prepared via a deposition–precipitation method for the liquid-phase hydrogenation of cyclohexyl acetate to yield cyclohexanol and ethanol .

Results or Outcomes: A Cu2Zn1.25/Al2O3 catalyst, which contained 16.2 wt% Cu and 9.6 wt% Zn, exhibited superior catalytic performance with 93.9% conversion of cyclohexyl acetate and 97.2% selectivity to ethanol along with 97.1% selectivity to cyclohexanol in a batch reactor .

Utility of Cyclohexanethiols in Organic Synthesis

Specific Scientific Field: This application is in the field of Organic Chemistry.

Methods of Application or Experimental Procedures: Cyclohexanethiol can be synthesized from cyclohexene or cyclohexanol. For instance, cyclohexanol can be converted into cyclohexanethiol by treatment with hydrogen sulfide in the presence of a catalyst blend containing a hydrotreating catalyst and a dehydration catalyst (e.g., alumina) .

Results or Outcomes: The methods for the production of cyclohexanethiol and its reactions have been reviewed.

Synthesis of Cyclohexanol and Ethanol via Hydrogenation of Cyclohexyl Acetate with Cu2Znx/Al2O3 Catalysts

Specific Scientific Field: This application is in the field of Catalysis Science & Technology.

Summary of the Application: The hydrogenation of cyclohexyl acetate, derived from the esterification of acetic acid and cyclohexene, provides a novel route to yield cyclohexanol and ethanol .

Methods of Application or Experimental Procedures: A series of Zn-promoted Cu/Al2O3 catalysts were prepared via a deposition–precipitation method for the liquid-phase hydrogenation of cyclohexyl acetate .

Results or Outcomes: A Cu2Zn1.25/Al2O3 catalyst exhibited superior catalytic performance with 93.9% conversion of cyclohexyl acetate and 97.2% selectivity to ethanol along with 97.1% selectivity to cyclohexanol .

Efficient Hydrogenation of Cyclohexyl Acetate to Cyclohexanol with Cu–Zr Catalysts

Summary of the Application: The hydrogenation of acetic acid-derived cyclohexyl acetate is becoming a safe, efficient, and promising route for the production of cyclohexanol .

Methods of Application or Experimental Procedures: Cu–Zr catalysts were prepared via different methods for the hydrogenation of cyclohexyl acetate .

Results or Outcomes: A Cu3Zr7-SG catalyst showed 97.4% cyclohexyl acetate conversion and 95.5% selectivity to cyclohexanol along with 96.3% selectivity to ethanol .

2-Cyclohexylacetaldehyde is an organic compound with the molecular formula CHO and a molecular weight of approximately 126.20 g/mol. It is characterized by a cyclohexyl group attached to an acetaldehyde functional group, making it a member of the aldehyde class of compounds. This compound is known for its distinctive odor, which can be described as sweet and floral, often used in flavoring and fragrance applications. Its structure consists of a cyclohexane ring bonded to an acetaldehyde moiety, leading to unique chemical properties and reactivity profiles .

- Aldol Condensation: In the presence of a base, 2-cyclohexylacetaldehyde can undergo aldol condensation with itself or other aldehydes/ketones to form β-hydroxy aldehydes or ketones. This reaction can further dehydrate to yield α,β-unsaturated carbonyl compounds .

- Reduction Reactions: It can be reduced to 2-cyclohexyl ethanol using reducing agents like lithium aluminum hydride or sodium borohydride.

- Oxidation Reactions: As an aldehyde, it can be oxidized to form the corresponding carboxylic acid, 2-cyclohexylacetic acid.

Several methods are employed for synthesizing 2-cyclohexylacetaldehyde:

- Condensation Reaction: A common method involves the condensation of butadiene with crotonaldehyde, followed by hydrogenation. This method efficiently produces the desired compound from readily available precursors .

- Aldol Reaction: The compound can also be synthesized through aldol reactions involving cyclohexanone derivatives.

- Other Synthetic Routes: Various synthetic pathways have been explored in patents and literature, focusing on optimizing yield and purity through different reaction conditions and catalysts .

2-Cyclohexylacetaldehyde has several applications across different industries:

- Flavoring Agent: Its sweet and floral aroma makes it suitable for use in food flavoring.

- Fragrance Industry: It is utilized in perfumes and cosmetic products due to its pleasant scent.

- Chemical Intermediate: The compound serves as an intermediate in the synthesis of other organic compounds.

Interaction studies involving 2-cyclohexylacetaldehyde primarily focus on its sensory properties in flavor and fragrance applications. Research indicates that compounds with similar structures may interact differently with olfactory receptors, influencing their effectiveness as flavoring or fragrance agents. Further studies could elucidate its potential interactions at the molecular level within biological systems .

Several compounds share structural similarities with 2-cyclohexylacetaldehyde. Here are a few notable examples:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Cyclohexanecarboxaldehyde | CHO | Contains a carboxylic acid functional group; more polar. |

| 3-Cyclohexylpropionaldehyde | CHO | Longer carbon chain; different reactivity profile. |

| 2-Methylcyclohexanecarboxaldehyde | CHO | Methyl substitution affects odor profile significantly. |

The uniqueness of 2-cyclohexylacetaldehyde lies in its specific combination of a cyclohexyl group with an acetaldehyde moiety, which imparts distinct sensory properties not found in similar compounds. Its applications in flavoring and fragrance further highlight its relevance in industrial chemistry.

2-Cyclohexylacetaldehyde (CAS: 5664-21-1) was first synthesized in the mid-20th century as part of efforts to expand the repertoire of aldehydes for fragrance applications. Its systematic IUPAC name, 2-cyclohexylacetaldehyde, derives from the cyclohexane ring substituent attached to the acetaldehyde backbone. The compound is also known by synonyms such as cyclohexylmethyl carboxaldehyde and (2-oxoethyl)cyclohexane, reflecting its structural features. Early reports in the Houben-Weyl compendium documented its synthesis via condensation reactions, establishing foundational protocols for its production.

The molecular formula C₈H₁₄O (molecular weight: 126.20 g/mol) was confirmed through mass spectrometry, with the SMILES notation O=CCC1CCCCC1 capturing its cyclohexyl-acetaldehyde topology. Key identifiers include the European Community (EC) number 839-178-7 and the Wikidata entry Q82061645, which standardize its classification in chemical databases.

Significance in Organic Chemistry and Industrial Context

2-Cyclohexylacetaldehyde occupies a niche role in organic synthesis due to its bifunctional reactivity (aldehyde and cyclohexyl groups). Industrially, it serves as a precursor for fragrances, pharmaceuticals, and agrochemicals. For example, Eli Lilly employed it in the multikilogram-scale synthesis of a 5-HT2B receptor antagonist, highlighting its utility in medicinal chemistry. Its green-floral odor profile also makes it valuable in perfumery, particularly for household products.

2-Cyclohexylacetaldehyde exhibits the molecular formula C8H14O with a molecular weight of 126.196 grams per mole [1] [2] [3]. The compound's constitutional structure consists of a cyclohexane ring directly attached to a two-carbon aldehyde chain, specifically represented by the systematic name cyclohexaneacetaldehyde [3] [4]. The International Union of Pure and Applied Chemistry (IUPAC) designation for this compound is 2-cyclohexylacetaldehyde, reflecting the positioning of the cyclohexyl substituent on the second carbon of the acetaldehyde moiety [1] [5].

The molecular connectivity is characterized by the Simplified Molecular Input Line Entry System (SMILES) notation: O=CCC1CCCCC1 [1] [5] [6], which explicitly depicts the aldehyde carbonyl group directly connected to a methylene bridge that links to the cyclohexane ring. The International Chemical Identifier (InChI) representation provides a more detailed structural description: InChI=1S/C8H14O/c9-7-6-8-4-2-1-3-5-8/h7-8H,1-6H2 [1] [5] [7], confirming the presence of twenty-three total atoms in the molecular framework [7].

| Property | Value |

|---|---|

| Molecular Formula | C8H14O [1] [2] [3] |

| Molecular Weight | 126.196 g/mol [2] |

| Exact Mass | 126.104462 Da [2] |

| InChI Key | JJMDTERTPNYIGZ-UHFFFAOYSA-N [1] [5] [7] |

| Chemical Abstracts Service Registry Number | 5664-21-1 [1] [2] [3] |

The constitutional analysis reveals that 2-cyclohexylacetaldehyde possesses a total of eight carbon atoms, fourteen hydrogen atoms, and one oxygen atom, corresponding to a hydrogen deficiency index of two, which accounts for the cyclohexane ring (one degree of unsaturation) and the carbonyl group (one degree of unsaturation) [1] [2].

Stereochemical Considerations

2-Cyclohexylacetaldehyde is classified as an achiral molecule with no defined stereogenic centers and no optical activity [6]. The compound contains zero stereogenic centers and zero geometrical isomeric centers (E/Z centers), resulting in the absence of configurational isomerism [6]. This stereochemical simplicity is attributed to the structural arrangement where the cyclohexyl group is attached to a methylene carbon (CH2) rather than a stereogenic center.

The molecule's stereochemical profile indicates that it exists as a single constitutional isomer without enantiomeric or diastereomeric forms [6]. The lack of stereogenic elements is consistent with the symmetrical nature of the cyclohexyl ring attachment and the sp3-hybridized carbon atoms in the alkyl chain linking to the aldehyde functional group.

The conformational behavior of 2-cyclohexylacetaldehyde is dominated by the chair conformation preferences of the cyclohexane ring. The cyclohexyl substituent exhibits the characteristic equilibrium between axial and equatorial orientations through ring-flipping processes [8] [9]. In monosubstituted cyclohexanes, the equatorial conformation is thermodynamically favored due to minimized steric interactions with axial hydrogen atoms [10]. For the cyclohexyl group in 2-cyclohexylacetaldehyde, the acetaldehyde chain substituent preferentially adopts the equatorial position to reduce 1,3-diaxial interactions [11] [12].

| Stereochemical Parameter | Value |

|---|---|

| Stereochemistry Classification | ACHIRAL [6] |

| Defined Stereocenters | 0/0 [6] |

| E/Z Centers | 0 [6] |

| Optical Activity | NONE [6] |

| Charge | 0 [6] |

The rotational freedom around the C-C bond connecting the cyclohexyl ring to the acetaldehyde chain provides additional conformational flexibility. The preferred conformations minimize steric clashes between the bulky cyclohexyl group and the carbonyl oxygen atom while maintaining optimal orbital overlap for stabilization.

Spectroscopic Identification (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear Magnetic Resonance Spectroscopy

The proton Nuclear Magnetic Resonance (1H NMR) spectrum of 2-cyclohexylacetaldehyde exhibits characteristic resonance patterns that facilitate structural identification. The aldehydic proton appears as a highly deshielded signal in the range of 9-10 parts per million (ppm), consistent with typical aldehyde chemical shift values [13] [14] [15] [16]. This distinctive downfield chemical shift results from the electron-withdrawing effect of the carbonyl carbon and the lack of electron density around the aldehydic hydrogen [15] [17].

The methylene protons adjacent to the carbonyl group (α-protons) are expected to resonate in the range of 2.0-2.5 ppm, showing characteristic deshielding due to the proximity to the electron-withdrawing carbonyl group [13] [15] [18]. The cyclohexyl ring protons contribute to a complex multipicity pattern in the aliphatic region, typically appearing between 1.0-2.0 ppm [19] [20].

For the cyclohexane ring system, the rapid chair-chair interconversion at room temperature results in the observation of averaged chemical shifts for axial and equatorial protons [19] [20]. At ambient temperature, the ring-flipping process occurs faster than the Nuclear Magnetic Resonance timescale, producing a single averaged signal for the cyclohexyl protons [20]. Under low-temperature conditions (approximately -130°C), the ring-flipping becomes sufficiently slow to observe separate signals for axial and equatorial protons [20].

The carbon-13 Nuclear Magnetic Resonance (13C NMR) spectrum displays the characteristic carbonyl carbon resonance in the range of 190-200 ppm, which is diagnostic for aldehyde functional groups [15] [17]. The cyclohexyl carbon atoms appear in the aliphatic region between 20-40 ppm, with the carbon directly attached to the aldehyde chain showing slight downfield shift due to the electron-withdrawing effect of the carbonyl group.

Infrared Spectroscopy

The infrared (IR) spectrum of 2-cyclohexylacetaldehyde exhibits several characteristic absorption bands that confirm the presence of the aldehyde functional group and the cyclohexyl moiety. The carbonyl stretching vibration (C=O) appears as a strong absorption band at approximately 1730 cm⁻¹, which is characteristic of saturated aliphatic aldehydes [21] [13] [15] [16]. This frequency is consistent with the expected range for aldehydes where the carbonyl group is adjacent to saturated aliphatic carbons (1740-1720 cm⁻¹) [16].

A diagnostic feature for aldehyde identification is the presence of two characteristic C-H stretching absorptions of the aldehydic hydrogen. These bands appear between 2700-2760 cm⁻¹ and 2800-2860 cm⁻¹, with the lower-frequency peak being particularly distinctive for aldehyde recognition [21] [13] [15]. The aldehydic C-H stretch often appears as a shoulder-type peak adjacent to the alkyl C-H stretching region [16].

The cyclohexyl component contributes to the spectrum through C-H stretching vibrations in the range of 2850-3000 cm⁻¹, corresponding to the methylene groups in the ring system [22]. Additional skeletal vibrations associated with the cyclohexane ring structure appear in the fingerprint region below 1500 cm⁻¹ [22].

Mass Spectrometry

The mass spectrometric analysis of 2-cyclohexylacetaldehyde provides valuable structural information through characteristic fragmentation patterns. The molecular ion peak appears at mass-to-charge ratio (m/z) 126, corresponding to the molecular weight of the compound [1] [5]. Aldehydes characteristically exhibit an M-1 peak due to the facile loss of the aldehydic hydrogen through α-cleavage processes [23] [17].

The fragmentation pattern of 2-cyclohexylacetaldehyde follows typical aldehyde and ketone fragmentation mechanisms, including α-cleavage, inductive cleavage, and potentially the McLafferty rearrangement [23]. α-Cleavage represents the most common fragmentation pathway in carbonyl compounds, where the bond adjacent to the carbonyl group undergoes homolytic cleavage, producing an acylium cation and an alkyl radical [23] [24]. For 2-cyclohexylacetaldehyde, α-cleavage would generate characteristic fragment ions related to the cyclohexyl moiety and the acetaldehyde portion.

The presence of γ-hydrogen atoms in the cyclohexyl ring structure may facilitate McLafferty rearrangement, a characteristic six-membered ring transition state fragmentation that produces distinctive fragment ions [23] [17]. This rearrangement involves the transfer of a γ-hydrogen to the carbonyl oxygen, followed by cleavage of the β-bond, resulting in the formation of a radical cation and a neutral alkene fragment.

Predicted collision cross-section values have been calculated for various adduct ions of 2-cyclohexylacetaldehyde, including protonated species [M+H]⁺ at m/z 127.11 with a predicted collision cross-section of 126.9 Ų, and sodium adduct [M+Na]⁺ at m/z 149.09 with a collision cross-section of 131.9 Ų [5]. These values provide additional confirmation for molecular identification in ion mobility mass spectrometry applications.

Crystallographic and Conformational Studies

Crystallographic studies specifically focused on 2-cyclohexylacetaldehyde are limited in the current literature. However, the conformational behavior of the compound can be inferred from general principles of cyclohexane conformational analysis and related structural studies. The cyclohexane ring in 2-cyclohexylacetaldehyde adopts the characteristic chair conformation, which represents the most thermodynamically stable arrangement due to the minimization of angle strain and torsional strain [8] [25] [9].

The chair conformation of the cyclohexyl ring features bond angles close to the ideal tetrahedral angle of 109.5°, eliminating angle strain [8] [25]. The staggered arrangement of bonds in the chair form also minimizes torsional strain, contributing to the overall stability of this conformational state [9]. The twelve carbon-hydrogen bonds in the cyclohexyl ring are distributed between axial and equatorial orientations, with three axial bonds pointing upward, three axial bonds pointing downward, three equatorial bonds slanted upward, and three equatorial bonds slanted downward [9].

For the substituted cyclohexane system in 2-cyclohexylacetaldehyde, the acetaldehyde chain substituent exhibits a strong preference for the equatorial position to minimize steric interactions with axial hydrogen atoms [10]. This conformational preference follows the general principle that substituted cyclohexanes preferentially adopt conformations where larger substituents assume equatorial orientations [11] [12] [10].

The conformational equilibrium between chair forms is established through ring-flipping processes, where axial and equatorial positions interchange [9]. The energy barrier for this ring-flipping is relatively low, allowing rapid interconversion at room temperature. The equilibrium constant for the axial-equatorial interchange depends on the steric bulk of the substituent, with the acetaldehyde chain showing significant preference for the equatorial position.

Molecular modeling studies indicate that the acetaldehyde chain can adopt various rotational conformations around the C-C bond connecting to the cyclohexyl ring. The preferred conformations minimize steric clashes between the carbonyl oxygen and the ring hydrogens while maintaining favorable electronic interactions. The carbonyl group's orientation relative to the cyclohexyl ring influences the overall molecular geometry and may affect intermolecular interactions in crystalline phases.

Related crystallographic studies on cyclohexyl-containing compounds provide insight into the general structural features expected for 2-cyclohexylacetaldehyde. For example, the crystal structure of 2-cyano-N-cyclohexylacetamide demonstrates typical cyclohexyl ring conformations and packing arrangements in crystalline environments [26]. These studies reveal that cyclohexyl groups maintain their chair conformations in the solid state and participate in van der Waals interactions that stabilize crystal packing.

XLogP3

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Flammable;Irritant